Eglin c (41-49)

Leukocyte elastase Serine protease inhibitor Target selectivity

Eglin c (41-49) (CAS 122299-11-0), sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, is a synthetic nonapeptide corresponding to residues 41-49 of the leech-derived eglin c inhibitor. Unlike full-length eglin c, which potently inhibits elastase, cathepsin G, and α-chymotrypsin at nanomolar concentrations, this fragment displays a restricted selectivity profile ideal for protease target deconvolution. • Selective inhibition: cathepsin G (Ki = 22 µM) and α-chymotrypsin (Ki = 7.2 µM) with no detectable leukocyte elastase activity. • Enables unambiguous attribution of phenotypes to cathepsin G in mixed-protease experimental systems. • Minimal active fragment scaffold for SAR studies of the eglin c binding loop. Supplied as lyophilized powder at ≥98% purity (HPLC). Standard pack sizes: 1 mg and 5 mg, in stock; bulk custom synthesis available on request.

Molecular Formula C48H78N12O15
Molecular Weight 1063.2 g/mol
CAS No. 122299-11-0
Cat. No. B058551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEglin c (41-49)
CAS122299-11-0
Synonymseglin c (41-49)
Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH
Molecular FormulaC48H78N12O15
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2
InChIInChI=1S/C48H78N12O15/c1-23(2)18-31(41(68)53-30(11-9-17-52-48(49)50)40(67)55-33(20-27-12-14-28(63)15-13-27)43(70)58-35(22-61)47(74)75)54-44(71)34(21-36(64)65)56-42(69)32(19-24(3)4)57-46(73)38(26(7)62)60-45(72)37(25(5)6)59-39(66)29-10-8-16-51-29/h12-15,23-26,29-35,37-38,51,61-63H,8-11,16-22H2,1-7H3,(H,53,68)(H,54,71)(H,55,67)(H,56,69)(H,57,73)(H,58,70)(H,59,66)(H,60,72)(H,64,65)(H,74,75)(H4,49,50,52)/t26-,29+,30+,31+,32+,33+,34+,35+,37+,38+/m1/s1
InChIKeyAHWKRDTXAJKKKX-WWRYCTMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eglin c (41-49) Inhibitor Fragment Guide


Eglin c (41-49) (CAS 122299-11-0), sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, is a synthetic nonapeptide corresponding to residues 41–49 of the 70-amino-acid elastase-cathepsin G inhibitor eglin c derived from the medicinal leech Hirudo medicinalis [1]. Unlike full-length eglin c, which exhibits broad-spectrum nanomolar inhibition of human leukocyte elastase, cathepsin G, and α-chymotrypsin, this fragment displays a restricted inhibitory profile characterized by micromolar-range activity specifically against cathepsin G and α-chymotrypsin, with no detectable inhibition of leukocyte elastase [2]. This differential selectivity profile establishes Eglin c (41-49) as a valuable tool compound for dissecting protease inhibition mechanisms and for applications requiring discrimination among serine protease targets.

Target selectivity Inhibits cathepsin G and α-chymotrypsin; no leukocyte elastase inhibition
Research context Protease pathway dissection requiring elastase-sparing inhibition
Fragment identity All-L nonapeptide corresponding to eglin c residues 41–49

Why Eglin c (41-49) Substitution Fails


Substituting Eglin c (41-49) with full-length eglin c or alternative fragments (e.g., eglin c 60–63) fundamentally alters the experimental outcome due to substantial differences in both inhibitory potency and target selectivity. Full-length eglin c inhibits human leukocyte elastase, cathepsin G, and α-chymotrypsin with Ki values in the single-digit nanomolar range (6.0 × 10⁻⁹ M, 5.5 × 10⁻⁹ M, and 2.5 × 10⁻⁹ M, respectively) [1]. In contrast, Eglin c (41-49) exhibits no detectable inhibition of leukocyte elastase while displaying micromolar Ki values of 2.2 × 10⁻⁵ M for cathepsin G and 7.2 × 10⁻⁶ M for α-chymotrypsin [2]. Furthermore, fragment eglin c (60–63) (H-Thr-Asn-Val-Val-OMe) shows the inverse selectivity pattern, inhibiting leukocyte elastase but not cathepsin G or α-chymotrypsin [3]. These divergent profiles preclude generic interchangeability; the specific fragment must be selected based on the intended target selectivity and required inhibitory potency window.

Full-length eglin c

Introduces potent elastase inhibition (nanomolar range), confounding cathepsin G-specific studies.

Fragment eglin c (60–63)

Inverse selectivity profile: inhibits leukocyte elastase, not cathepsin G or α-chymotrypsin.

Stereoisomers or degraded peptide

D-amino acid substitution at Leu45/Asp46 or cleavage of the Leu45-Asp46 bond substantially reduces activity.

Quantitative Differentiation Evidence for Eglin c (41-49)


Loss of Leukocyte Elastase Inhibition

Eglin c (41-49) demonstrates complete loss of inhibitory activity against human leukocyte elastase, whereas full-length eglin c potently inhibits this enzyme with a Ki of 6.0 × 10⁻⁹ M [1]. In head-to-head screening of multiple eglin c fragments, Eglin c (41-49) (both as the free acid H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH and as its methyl ester) showed no detectable inhibition of human leukocyte elastase or porcine pancreatic elastase, while fragment eglin c (60–63) (H-Thr-Asn-Val-Val-OMe) retained leukocyte elastase inhibitory activity [2]. This binary selectivity difference enables unambiguous experimental discrimination between elastase-mediated and cathepsin G/α-chymotrypsin-mediated proteolytic events.

Loss of Leukocyte Elastase Inhibition
Head-to-head
No inhibition detected vs. full-length eglin c Ki 6 nM
Enables elastase-sparing experimental design
Complete loss of detectable activity
Leukocyte elastase Serine protease inhibitor Target selectivity

Reduced Cathepsin G Inhibitory Potency

Eglin c (41-49) inhibits human leukocyte cathepsin G with a Ki of 2.2 × 10⁻⁵ M (22 μM), compared to full-length eglin c which inhibits the same enzyme with a Ki of 5.5 × 10⁻⁹ M (5.5 nM) [1]. This represents an approximately 4,000-fold reduction in inhibitory potency. The loss of potency is attributed to the absence of the full protein scaffold that stabilizes the binding loop conformation in the native inhibitor. Notably, even this reduced potency remains sufficient for certain in vitro applications requiring moderate cathepsin G inhibition without concomitant elastase activity.

Reduced Cathepsin G Ki
Head-to-head
22 μM (41–49) vs. 5.5 nM (full-length)
Defines working concentration window
~4,000-fold potency reduction
Cathepsin G Protease inhibition Ki value

Reduced α-Chymotrypsin Inhibitory Potency

Eglin c (41-49) inhibits α-chymotrypsin with a Ki of 7.2 × 10⁻⁶ M (7.2 μM), whereas full-length eglin c inhibits the same enzyme with a Ki of 2.5 × 10⁻⁹ M (2.5 nM) [1]. The potency differential is approximately 2,880-fold. The methyl ester derivative of Eglin c (41-49) (H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe) exhibits comparable α-chymotrypsin inhibitory activity to the free acid form, as demonstrated in comparative assays [2].

Reduced α-Chymotrypsin Ki
Head-to-head
7.2 μM (41–49) vs. 2.5 nM (full-length)
Micromolar-range activity for chymotrypsin-like protease discrimination
~2,880-fold reduction
α-Chymotrypsin Serine protease Enzyme kinetics

Protease Selectivity Profiles Across Eglin c Fragments

Systematic screening of eglin c peptide fragments revealed distinct and mutually exclusive protease inhibition profiles. Eglin c (41-49) (free acid and methyl ester) inhibits cathepsin G and α-chymotrypsin but not leukocyte elastase or porcine pancreatic elastase. Conversely, eglin c (60–63) (H-Thr-Asn-Val-Val-OMe) inhibits human leukocyte elastase and porcine pancreatic elastase but not cathepsin G or α-chymotrypsin. Eglin c (22–25) (H-Arg-Glu-Tyr-Phe-OMe) shares the cathepsin G/α-chymotrypsin selective profile of Eglin c (41-49) [1]. These mutually exclusive selectivity patterns demonstrate that the interaction sites of eglin c with leukocyte elastase versus cathepsin G/α-chymotrypsin are structurally distinct and separable [2].

Protease Selectivity Profiles
Head-to-head
41–49: cathepsin G/α-chymotrypsin only; 60–63: elastase only
Mutually exclusive profiles for pathway isolation
Fragments inhibit non-overlapping protease subsets
Structure-activity relationship Protease binding site Fragment mapping

Stereochemistry Requirement at Leu45-Asp46

Incubation of Eglin c (41-49) with cathepsin G results in progressive loss of inhibitory activity due to enzymatic cleavage of the Leu45-Asp46 peptide bond [1]. Replacement of Leu45 and/or Asp46 with the corresponding D-amino acids yields stereoisomeric nonapeptides whose inhibitory activities against cathepsin G and α-chymotrypsin are substantially weaker than the all-L-type parent nonapeptide [2]. This finding establishes that the L-configuration at residues Leu45 and Asp46 is essential for maintaining the inhibitory activity of Eglin c (41-49).

Stereochemistry at Leu45-Asp46
Head-to-head
All-L required for activity; D-substitution or cleavage abolishes inhibition
L-configuration essential for inhibitory function
Activity qualitatively much weaker with D-amino acids
Stereochemistry Structure-activity relationship D-amino acid substitution

Research Applications of Eglin c (41-49)


Elastase-Sparing Cathepsin G Inhibition in Neutrophil Studies

In experimental systems where cathepsin G inhibition is required without concomitant suppression of neutrophil elastase activity, Eglin c (41-49) provides a defined selectivity profile. Full-length eglin c potently inhibits both enzymes (Ki = 5.5 × 10⁻⁹ M for cathepsin G and 6.0 × 10⁻⁹ M for leukocyte elastase) [1], confounding interpretation of protease-specific effects. Eglin c (41-49) inhibits cathepsin G (Ki = 2.2 × 10⁻⁵ M) while exhibiting no detectable elastase inhibition [2], enabling unambiguous attribution of observed phenotypes to cathepsin G activity.

SAR Studies of Protease Inhibitor Binding Loops

Eglin c (41-49) serves as a minimal active fragment for structure-activity relationship (SAR) investigations of the eglin c binding loop. Systematic fragment analysis demonstrated that residues 41–49 represent the minimal contiguous sequence retaining cathepsin G and α-chymotrypsin inhibitory activity, while the smallest fragment exhibiting any inhibitory effect is the tetrapeptide H-Pro-Val-Thr-Leu-OMe (eglin c 42–45) [1]. The nonapeptide provides a tractable scaffold for studying how sequence modifications, stereochemical alterations, and truncations affect inhibitory potency and selectivity against serine proteases [2].

Discrimination of Chymotrypsin-Like vs. Elastase-Like Proteases

The mutually exclusive selectivity patterns of eglin c fragments enable differential identification of protease activities in mixed samples. Eglin c (41-49) selectively inhibits cathepsin G and α-chymotrypsin without affecting leukocyte elastase or porcine pancreatic elastase, whereas eglin c (60–63) exhibits the inverse selectivity profile [1]. Researchers can employ these fragment-specific inhibitors to deconvolute the contributions of individual proteases in neutrophil lysates, inflammatory exudates, or other biological matrices containing multiple serine proteases [2].

Application
Selection Property
Validation Focus
Elastase-sparing cathepsin G inhibition studies
Cathepsin G/α-chymotrypsin selectivity profile
Confirm absent leukocyte elastase inhibition
Protease inhibitor SAR / binding-loop studies
Minimal active fragment (residues 41–49)
Verify stereochemical integrity (all-L) and intact Leu45-Asp bond
Discrimination of chymotrypsin-like vs. elastase-like proteases
Mutually exclusive protease inhibition patterns
Validate selectivity in target biological matrix

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